2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide
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Overview
Description
2,6-Difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with difluoro groups, a pyrazolyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of 2,6-difluoropyridine. One common method involves the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to yield 2,6-difluoropyridine . This intermediate can then be further reacted with other reagents to introduce the pyrazolyl and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. For example, the polycondensation of bistrimethylsilyl derivatives of various diphenols with 2,6-difluoropyridine in N-methylpyrrolidone in the presence of potassium carbonate has been investigated for related compounds .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The pyrazolyl group can engage in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide and peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,6-Difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazolyl and pyridine rings can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A simpler analog used in similar synthetic applications.
2,6-Difluorobenzoic Acid: Another related compound with applications in organic synthesis.
Uniqueness
2,6-Difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoro and sulfonamide groups enhances its potential for diverse applications compared to simpler analogs.
Properties
IUPAC Name |
2,6-difluoro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4O2S/c1-8(2)6-18-7-9(5-15-18)17-21(19,20)10-3-4-11(13)16-12(10)14/h3-5,7-8,17H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZARPSYKAQPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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